REACTION_SMILES
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[CH3:20][S:21]([CH3:22])=[O:23].[H-:1].[Na+:2].[O:3]=[c:4]1[n:5](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7][cH:8][c:9]1[C:10](=[O:11])[O:12][CH3:13]>>[O:3]=[c:4]1[n:5](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7][cH:8][c:9]1[C:10](=[O:11])[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccn(-c2ccccc2)c1=O
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Name
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Type
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product
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Smiles
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O=C(O)c1cccn(-c2ccccc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |